molecular formula C10H15ClN2O B3115784 2-(Piperazin-1-yl)phenol hydrochloride CAS No. 211304-63-1

2-(Piperazin-1-yl)phenol hydrochloride

Cat. No. B3115784
CAS RN: 211304-63-1
M. Wt: 214.69 g/mol
InChI Key: UQMMJMAMYMNLTE-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-yl)phenol hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O . It is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(Piperazin-1-yl)phenol hydrochloride”, has been a subject of research in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The InChI code for “2-(Piperazin-1-yl)phenol hydrochloride” is 1S/C10H14N2O.ClH/c13-10-4-2-1-3-9 (10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Piperazin-1-yl)phenol hydrochloride” are not detailed in the search results, piperazine derivatives are known to be involved in a wide range of reactions. These include cyclization reactions with 1,2-diamine derivatives and sulfonium salts, and reactions with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Physical And Chemical Properties Analysis

“2-(Piperazin-1-yl)phenol hydrochloride” is a solid at room temperature . It has a molecular weight of 214.69 . The compound is described as having a brown-pink to brown color .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety in 2-(Piperazin-1-yl)phenol hydrochloride plays a crucial role in drug design. Several pharmaceuticals incorporate piperazine derivatives due to their diverse biological activities. Notable drugs containing piperazine include trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore novel piperazine-based compounds for therapeutic purposes.

Antifungal Agents

While 2-(Piperazin-1-yl)phenol hydrochloride itself may not exhibit antifungal activity, related piperazine derivatives have been investigated. For instance, some compounds derived from piperazine display fungicidal activity against specific strains of Candida . Further research could explore modifications to enhance antifungal properties.

Heterocyclic Chemistry

The synthesis of piperazines involves diverse methods. Recent approaches include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines using N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic methods . These techniques contribute to the development of novel piperazine-based compounds.

Organic Synthesis

The synthesis of 2-substituted chiral piperazines involves reactions between protected 1,2-diamines and sulfonium salts under basic conditions. Aza-Michael additions play a key role in generating these compounds . Researchers can further optimize these synthetic routes.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin burns and eye damage, and is harmful if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when handling this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “2-(Piperazin-1-yl)phenol hydrochloride” are not mentioned in the search results, the synthesis and study of piperazine derivatives continue to be an active area of research due to their wide range of biological and pharmaceutical activities .

properties

IUPAC Name

2-piperazin-1-ylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMMJMAMYMNLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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